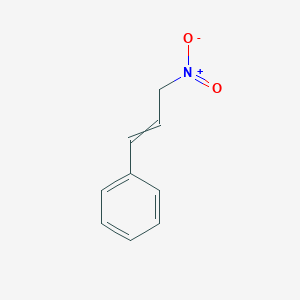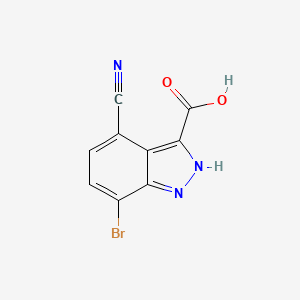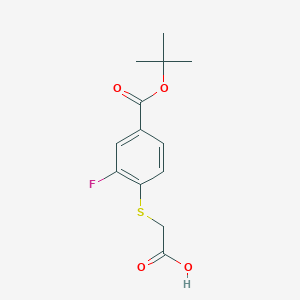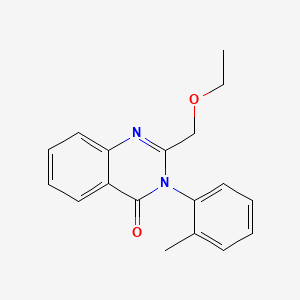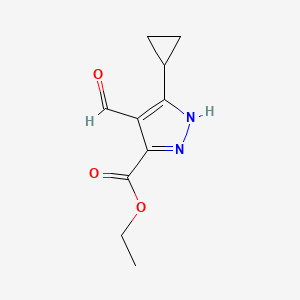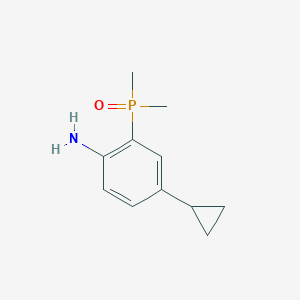
(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C11H16NOP and a molecular weight of 209.22 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring, an amino group, and a dimethylphosphine oxide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide typically involves the reaction of 2-amino-5-cyclopropylphenylboronic acid with dimethylphosphine oxide under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature, often around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted amines and phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide is utilized in various scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of (2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Aminophenyl)dimethylphosphine oxide: Similar structure but lacks the cyclopropyl group.
Dimethylphosphine oxide: Lacks the phenyl and cyclopropyl groups.
Uniqueness
(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H16NOP |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
4-cyclopropyl-2-dimethylphosphorylaniline |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)11-7-9(8-3-4-8)5-6-10(11)12/h5-8H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
QARFFEKYIPAUPA-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=C(C=CC(=C1)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)

